2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid, with the molecular formula and CAS number 2243506-89-8, is a chromene derivative known for its diverse chemical properties and potential applications in scientific research. This compound features a chromene core structure, which is characterized by a fused benzene and pyran ring system. The presence of two carbonyl groups and a carboxylic acid functional group contributes to its reactivity and biological activity.
This compound is classified under the category of chromenes, which are bicyclic compounds derived from coumarins. Chromenes are widely studied due to their interesting chemical properties and biological activities. 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid can be sourced from various chemical suppliers specializing in organic compounds for research purposes.
The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. For instance, using Lewis acids like aluminum chloride can enhance the reaction rate and selectivity.
The molecular structure of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.169 g/mol |
IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |
InChI Key | KSPRPEOSTOJENO-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, thus modulating various cellular pathways. Research is ongoing to elucidate the exact molecular targets and biochemical pathways involved in its action .
The physical properties of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in various chemical reactions and applications.
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has several scientific uses:
The ongoing research into this compound continues to reveal its potential applications across various fields in chemistry and biology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2